molecular formula C11H10OS B8781678 (4-phenylthiophen-2-yl)methanol

(4-phenylthiophen-2-yl)methanol

Cat. No.: B8781678
M. Wt: 190.26 g/mol
InChI Key: WRLZHGOGSQLXCG-UHFFFAOYSA-N
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Description

(4-phenylthiophen-2-yl)methanol: is an organic compound with the molecular formula C11H10OS . It consists of a thiophene ring substituted with a phenyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-phenylthiophen-2-yl)methanol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the heterocyclization of various substrates to form thiophene derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (4-phenylthiophen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-phenylthiophen-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-phenylthiophen-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor , influencing redox reactions and electron transfer processes. Its unique structure allows it to interact with biological macromolecules, potentially affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: (4-phenylthiophen-2-yl)methanol is unique due to the presence of both a phenyl group and a thiophene ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

(4-phenylthiophen-2-yl)methanol

InChI

InChI=1S/C11H10OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8,12H,7H2

InChI Key

WRLZHGOGSQLXCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of 4phenyl-2-thiophenecarboxaldehyde (4.32 g) in absolute ethanol (85 ml) was cooled in an ice-bath and treated with NaBH4 (1.06g). After 20 min. the mixture was allowed to attain ambient temperature when stirring was continued for 6h. Saturated aqueous NH4Cl (30 ml) was then carefully added to the vigorously stirred mixture, and the resulting suspension extracted with ether (2×200 ml). The combined extracts were dried (Na2SO4 /K2CO3), filtered and evaporated to give the title compound (4.2 g) as crystals, m.p. 112°-113°.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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